4''-epi-Validamycin A
CAS No.:
Cat. No.: VC1939772
Molecular Formula: C20H35NO13
Molecular Weight: 497.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H35NO13 |
---|---|
Molecular Weight | 497.5 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14+,15+,16+,17-,18-,19-,20+/m1/s1 |
Standard InChI Key | JARYYMUOCXVXNK-SFKYOCBWSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES | C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO |
Introduction
Chemical Structure and Properties
4''-epi-Validamycin A is a pseudotrisaccharide with the chemical name (2R,3R,4S,5R,6R)-2-[(1R,2R,3S,4S,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The compound's structure contains a galactosyl moiety instead of the glucosyl moiety found in validamycin A, with the key difference being the stereochemistry at the C-4'' position . The molecular formula follows that of validamycin A, with a molecular weight of 497.5 g/mol .
Physical and Chemical Properties
The physicochemical properties of 4''-epi-Validamycin A are essential for understanding its biological behavior and potential applications. Table 1 summarizes the key computed properties of this compound.
Table 1: Physicochemical Properties of 4''-epi-Validamycin A
Property | Value | Method |
---|---|---|
Molecular Weight | 497.5 g/mol | Computed by PubChem 2.1 |
Exact Mass | 497.21084017 Da | Computed by PubChem 2.1 |
XLogP3-AA | -6.3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 12 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 14 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 7 | Computed by Cactvs 3.4.6.11 |
The highly negative XLogP3-AA value (-6.3) indicates that 4''-epi-Validamycin A is extremely hydrophilic, which is expected given its numerous hydroxyl groups . This property significantly influences its solubility profile and membrane permeability, which in turn affects its biological activity and pharmaceutical applications.
Structural Comparison with Validamycin A
4''-epi-Validamycin A differs from validamycin A primarily in the stereochemistry at the C-4'' position of the sugar moiety. While validamycin A contains a glucosyl moiety (with the hydroxyl group at C-4'' in the equatorial position), 4''-epi-Validamycin A contains a galactosyl moiety (with the hydroxyl group at C-4'' in the axial position) . This subtle structural difference significantly impacts the compound's biological activity.
The spectroscopic evidence for this structural difference is found in the nuclear magnetic resonance (NMR) data. The C-4'' proton of 4''-epi-Validamycin A appears as a small doublet with a coupling constant of 3 Hz, in contrast to the large doublet with a coupling constant of 12 Hz observed for validamycin A . The coupling constant of the anomeric proton (H-1'') remains at 7.5 Hz in both compounds, indicating that the β-configuration of the glycosidic bond is preserved .
Enzymatic Synthesis and Production
The production of 4''-epi-Validamycin A represents an elegant application of enzyme-catalyzed synthesis using glycosyltransferases. This approach demonstrates the potential for enzymatic tools in creating novel validamycin analogs with altered biological profiles.
Enzymatic Synthesis Using ValG
4''-epi-Validamycin A is enzymatically produced using the validamycin glycosyltransferase (ValG), which is naturally responsible for the glucosylation of validoxylamine A to validamycin A . Research has demonstrated that ValG possesses substrate flexibility, allowing it to utilize UDP-galactose as an alternative sugar donor in place of its natural substrate UDP-glucose . This substrate promiscuity enables the enzymatic production of 4''-epi-Validamycin A through the transfer of a galactosyl moiety to validoxylamine A .
The enzymatic reaction involves purified ValG, validoxylamine A as the acceptor substrate, and UDP-galactose as the donor substrate . The product can then be purified using ion-exchange chromatography, yielding pure 4''-epi-Validamycin A . High-resolution mass spectrometry confirms that 4''-epi-Validamycin A has a pseudo-molecular ion with m/z 498 [M+H]+, identical to that of validamycin A, but with distinct NMR spectral characteristics .
Unique Characteristics of ValG Glycosyltransferase
Biological Activity and Applications
Understanding the biological activity of 4''-epi-Validamycin A provides insights into the structure-activity relationships of validamycin compounds and their potential applications in agriculture and medicine.
Antifungal Activity
The reduced antifungal activity of 4''-epi-Validamycin A compared to validamycin A may be attributed to several factors, including:
-
Less efficient uptake by fungal cells due to the altered stereochemistry of the sugar moiety
-
Less effective intracellular hydrolysis by fungal enzymes
-
Reduced binding efficiency to the target enzyme (trehalase) due to conformational changes
Enzyme Inhibition Properties
Like validamycin A, 4''-epi-Validamycin A likely functions as an inhibitor of trehalase enzymes, which are crucial for trehalose metabolism in fungi . Trehalose is an important disaccharide in fungi, serving as a stress protectant and energy source. By inhibiting trehalase, validamycin compounds disrupt fungal energy metabolism and stress responses, leading to growth inhibition .
The stereochemical difference at the C-4'' position in 4''-epi-Validamycin A alters its binding characteristics to trehalase enzymes, resulting in modified inhibitory properties compared to validamycin A. This structure-activity relationship provides valuable insights for the rational design of more potent trehalase inhibitors.
Structure-Activity Relationships and Future Directions
The discovery and characterization of 4''-epi-Validamycin A contribute significantly to our understanding of structure-activity relationships in validamycin compounds and open avenues for future research and applications.
Implications for Structure-Activity Relationships
The comparison between 4''-epi-Validamycin A and validamycin A reveals that the stereochemistry at the C-4'' position plays a crucial role in determining antifungal activity . This finding suggests that the equatorial orientation of the C-4'' hydroxyl group in validamycin A is more favorable for antifungal activity than the axial orientation in 4''-epi-Validamycin A .
These observations provide valuable guidance for the rational design of new validamycin analogs with enhanced biological properties. By systematically exploring modifications at various positions of the validamycin scaffold, researchers can develop compounds with improved antifungal activity, broader spectrum of action, or reduced environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume